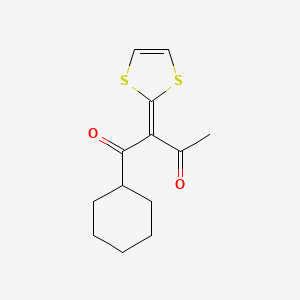
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is an organic compound with a unique structure that includes a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- typically involves the reaction of cyclohexyl ketone with 1,3-dithiol-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dithiol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted dithiol derivatives.
科学的研究の応用
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of 1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- involves its interaction with molecular targets, such as enzymes and receptors. The dithiol moiety can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
類似化合物との比較
Similar Compounds
- 1,3-Butanedione, 1-phenyl-
- 1,3-Butanedione, 1-(2-thienyl)-
- 1,3-Butanedione, 1-(4-methylphenyl)-
Uniqueness
1,3-Butanedione, 1-cyclohexyl-2-(1,3-dithiol-2-ylidene)- is unique due to the presence of both a cyclohexyl group and a 1,3-dithiol-2-ylidene moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
100673-21-0 |
|---|---|
分子式 |
C13H16O2S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
1-cyclohexyl-2-(1,3-dithiol-2-ylidene)butane-1,3-dione |
InChI |
InChI=1S/C13H16O2S2/c1-9(14)11(13-16-7-8-17-13)12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChIキー |
QHAKKXVLIYDHKF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C1SC=CS1)C(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


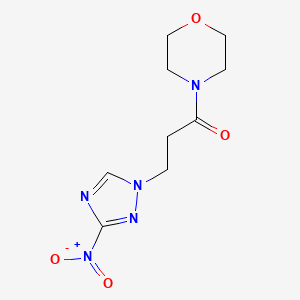
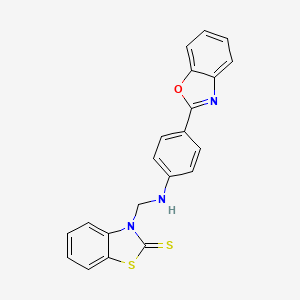
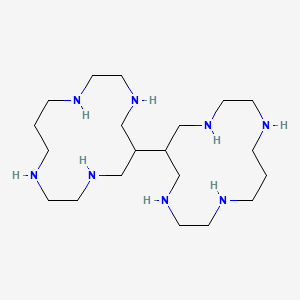

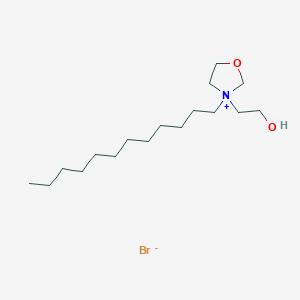
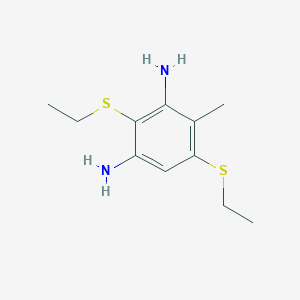

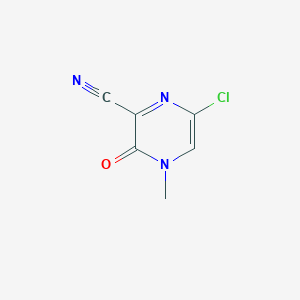
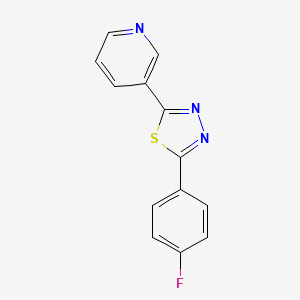
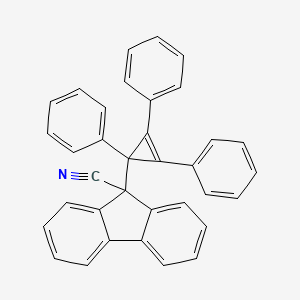
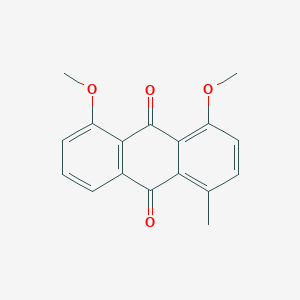
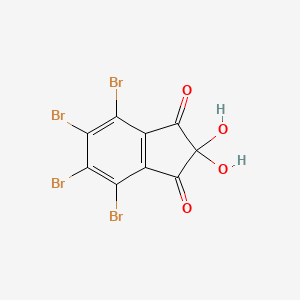
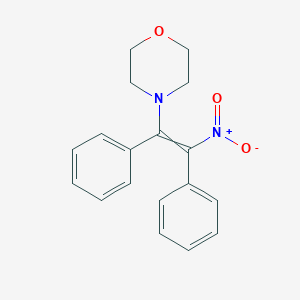
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)
